4-(methylsulfanyl)-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-methylsulfanyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2S/c1-29-16-6-4-15(5-7-16)18(27)21-14-17-22-19(25-8-2-3-9-25)24-20(23-17)26-10-12-28-13-11-26/h4-7H,2-3,8-14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFHEQRHMDBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(methylsulfanyl)-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{19}H_{25}N_{5}O_{2}S
- Molecular Weight : 373.49 g/mol
The structure includes a morpholine ring, a pyrrolidine moiety, and a triazine core, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies indicate that it may act as an inhibitor of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief.
2. In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against COX-II with an IC50 value in the low micromolar range. For instance, one study reported an IC50 value of approximately 0.52 μM for COX-II inhibition, suggesting strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
3. In Vivo Studies
Animal model studies have further corroborated the anti-inflammatory effects observed in vitro. The compound was tested in models of acute inflammation, showing a significant reduction in edema and pain responses. The results indicated that it could be a viable candidate for treating conditions associated with chronic inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Case Study 1 : A study involving animal models of arthritis demonstrated that administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to control groups.
- Case Study 2 : In a cancer model, the compound exhibited cytotoxic effects on tumor cells while sparing normal cells, indicating a potential role in cancer therapy through selective targeting.
Toxicology and Safety Profile
Toxicological evaluations have shown that the compound has a favorable safety profile with no significant toxicity observed at therapeutic doses in preclinical studies. Further investigations into its long-term effects are necessary to establish comprehensive safety data.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(methylsulfanyl)-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide with structurally related triazine derivatives reported in the literature:
Key Structural and Functional Comparisons :
Triazine Core Modifications: The target compound substitutes the 4-position with morpholine and the 6-position with pyrrolidine, balancing hydrophilicity and flexibility. In contrast, compound uses diethylamino and morpholine groups, favoring bulkier substituents that may hinder target binding.
Benzamide Linker Variations :
- The methylsulfanyl group in the target compound introduces sulfur-based hydrophobicity, which may improve membrane permeability compared to the sulfonamide-pyridine group in .
- Compound uses a ureido-benzamide linker, enabling hydrogen-bonding interactions critical for kinase inhibition.
Biological Activity Trends :
- Morpholine-containing triazines (e.g., ) often target enzymes like COX-2 or EGFR, suggesting the target compound may share similar mechanisms.
- Chloro-substituted triazines (e.g., ) are typically intermediates for further functionalization rather than bioactive agents.
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential nucleophilic substitutions on the triazine core, analogous to methods in . However, the pyrrolidine group’s steric bulk may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
Preparation Methods
Preparation of 4-Morpholino-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Cyanuric chloride undergoes controlled nucleophilic substitution in a stepwise manner. Morpholine reacts preferentially at position 4 (most electrophilic) under mild conditions (0–5°C, THF, 2 h), yielding 4-morpholino-2,6-dichloro-1,3,5-triazine. Subsequent substitution at position 6 with pyrrolidine requires elevated temperatures (reflux, 12 h), producing 4-morpholino-6-pyrrolidin-1-yl-2-chloro-1,3,5-triazine.
Reaction Conditions:
Introduction of Methylsulfanyl Group at Position 2
The remaining chloride at position 2 is displaced by methylsulfanyl via reaction with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 6 h. This step affords 2-(methylsulfanyl)-4-morpholino-6-pyrrolidin-1-yl-1,3,5-triazine.
Key Data:
-
Characterization: ESI-MS m/z: 342.1 [M+H]⁺ (calculated: 342.48).
Functionalization with Benzamide Moiety
Synthesis of 4-(Methylsulfanyl)benzoyl Chloride
4-(Methylsulfanyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux (2 h) to generate the corresponding acyl chloride, which is used without purification.
Aminomethylation of Triazine
The triazine’s methylsulfanyl group at position 2 is oxidized to a sulfone using m-chloroperbenzoic acid (mCPBA) in dichloromethane, enhancing its leaving group ability. Subsequent nucleophilic substitution with benzylamine introduces an aminomethyl (-CH₂NH₂) group.
Reaction Sequence:
-
Oxidation: mCPBA (1.2 eq), CH₂Cl₂, 0°C to RT, 3 h.
-
Amination: Benzylamine (2 eq), K₂CO₃, DMF, 60°C, 12 h, 65% yield.
Amidation with 4-(Methylsulfanyl)benzoyl Chloride
The aminomethyl-triazine intermediate reacts with 4-(methylsulfanyl)benzoyl chloride in the presence of triethylamine (TEA) to form the final benzamide product.
Optimized Conditions:
-
Solvent: Dichloromethane, 0°C to RT, 24 h.
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Yield: 72% after column chromatography.
Characterization and Analytical Data
Spectral Characterization
Purity Assessment
-
HPLC: >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Morpholine, THF, 0°C | 88 | Selective substitution at position 4 |
| 2 | Pyrrolidine, reflux | 83 | Avoiding over-substitution |
| 3 | NaSMe, DMF, 60°C | 78 | Thiolation efficiency |
| 4 | mCPBA, CH₂Cl₂ | 90 | Oxidation control |
| 5 | Benzylamine, K₂CO₃ | 65 | Competing side reactions |
| 6 | Benzoyl chloride, TEA | 72 | Amidation kinetics |
Scale-Up Considerations and Industrial Relevance
The synthesis is amenable to scale-up, with morpholine and pyrrolidine substitutions achieving >80% yields consistently. Critical process parameters include temperature control during cyanuric chloride reactions to prevent polychlorination. Industrial applications may leverage continuous-flow systems for triazine functionalization to enhance reproducibility .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-(methylsulfanyl)-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide, and how is purity ensured?
- Methodology : The synthesis involves multi-step reactions starting with functionalization of the 1,3,5-triazine core. Key steps include nucleophilic substitution at the triazine ring (introducing morpholino and pyrrolidinyl groups) followed by coupling with the methylsulfanyl-benzamide moiety. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used under controlled temperatures (e.g., reflux conditions). Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical HPLC and NMR are used to confirm purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regioselectivity during synthesis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangements of the triazine core and benzamide group, critical for understanding steric effects .
Q. How are solubility and stability profiles determined under experimental conditions?
- Methodology :
- Solubility : Tested in polar (DMSO, water) and non-polar solvents (dichloromethane) via UV-Vis spectroscopy or gravimetric analysis.
- Stability : Assessed using accelerated degradation studies (e.g., pH 3–9 buffers, 40°C/75% RH) monitored by HPLC. Thermal stability is evaluated via TGA/DSC to identify decomposition thresholds .
Advanced Research Questions
Q. How do substituents (methylsulfanyl, morpholino, pyrrolidinyl) influence biological activity and reactivity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replacing pyrrolidinyl with piperidinyl) and test against target enzymes (e.g., kinases).
- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) predict binding affinities. Methylsulfanyl enhances lipophilicity, while morpholino improves solubility via hydrogen bonding .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., ATPase activity assays).
- Cellular Studies : Flow cytometry assesses apoptosis induction in cancer cell lines (e.g., MCF-7).
- Target Engagement : Pull-down assays with biotinylated probes confirm binding to specific proteins .
Q. How can synthetic routes be optimized using design of experiments (DoE) or flow chemistry?
- Methodology :
- DoE : Apply factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Response surface methodology identifies yield-purity trade-offs.
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., via precise temperature control) and reduce purification steps .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Impurity Profiling : LC-MS identifies byproducts that may interfere with activity.
- Structural Reconfirmation : Re-examine NMR/X-ray data to rule out isomer formation or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
